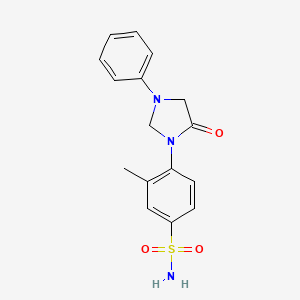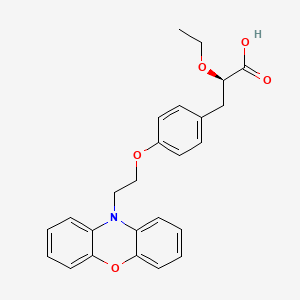
Ragaglitazar
概述
描述
拉格利扎是一种新型化合物,以其双重过氧化物酶体增殖物激活受体 (PPAR) α 和 γ 激动剂活性而闻名。它在各种动物模型中表现出有效的降脂和胰岛素敏感作用。 这种化合物已被研究用于治疗 2 型糖尿病和相关代谢紊乱 .
准备方法
拉格利扎的合成涉及一个收敛性合成程序,其中包括一个新颖的酶动力学拆分步骤。这种方法适合大规模制备。 合成路线通常涉及形成吩恶嗪环系,它是拉格利扎的关键结构组成部分 .
化学反应分析
拉格利扎经历各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。从这些反应中形成的主要产物取决于所用反应条件和试剂。 例如,拉格利扎的氧化可以导致形成氧化衍生物,而还原可以产生化合物的还原形式 .
科学研究应用
拉格利扎因其在科学研究中的潜在应用而被广泛研究。在医学领域,它已被研究用于改善 2 型糖尿病患者的血糖控制和脂质谱。 研究表明,拉格利扎可以显着降低空腹血浆葡萄糖、甘油三酯和胰岛素水平,同时增加高密度脂蛋白胆固醇水平 . 除了其医学应用外,拉格利扎还被研究了其对动物模型脂质代谢和胰岛素敏感性的影响 .
作用机制
拉格利扎通过激活过氧化物酶体增殖物激活受体 α 和过氧化物酶体增殖物激活受体 γ 来发挥其作用。这些受体的激活导致胰岛素敏感性改善、肌肉和脂肪组织中葡萄糖摄取增强以及血浆甘油三酯水平降低。 拉格利扎作用中涉及的分子靶点和途径包括参与脂质代谢和葡萄糖稳态基因的调控 .
相似化合物的比较
拉格利扎在其对过氧化物酶体增殖物激活受体 α 和过氧化物酶体增殖物激活受体 γ 的双重激活方面是独特的,这使其区别于其他类似化合物。一些类似化合物包括罗格列酮和 KRP-297,它们也靶向过氧化物酶体增殖物激活受体,但具有不同的疗效特征。 与这些标准化合物相比,拉格利扎表现出更好的胰岛素敏感性和降脂潜力 .
属性
CAS 编号 |
222834-30-2 |
|---|---|
分子式 |
C25H25NO5 |
分子量 |
419.5 g/mol |
IUPAC 名称 |
(2S)-2-ethoxy-3-[4-(2-phenoxazin-10-ylethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C25H25NO5/c1-2-29-24(25(27)28)17-18-11-13-19(14-12-18)30-16-15-26-20-7-3-5-9-22(20)31-23-10-6-4-8-21(23)26/h3-14,24H,2,15-17H2,1H3,(H,27,28)/t24-/m0/s1 |
InChI 键 |
WMUIIGVAWPWQAW-DEOSSOPVSA-N |
SMILES |
CCOC(CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O |
手性 SMILES |
CCO[C@@H](CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O |
规范 SMILES |
CCOC(CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O |
外观 |
Solid powder |
Key on ui other cas no. |
222834-30-2 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
(-) DRF 2725 (-)3-(4-(2-(phenoxazin-10-yl)ethoxy)phenyl)-2-ethoxypropanoic acid DRF 2725 DRF-2725 DRF2725 NNC 61-0029 ragaglitaza |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
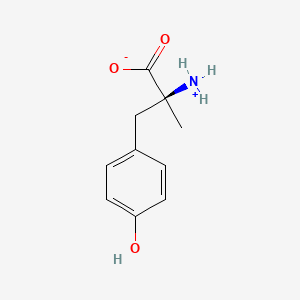
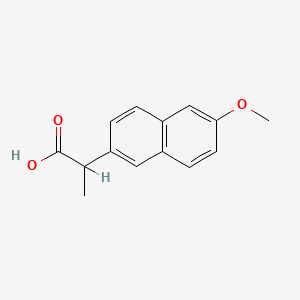
![[(2R,3R,4S,5R,6R)-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B1680425.png)
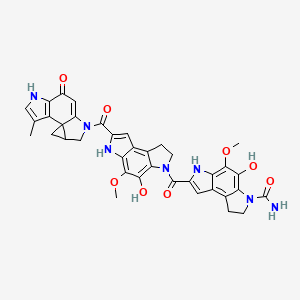
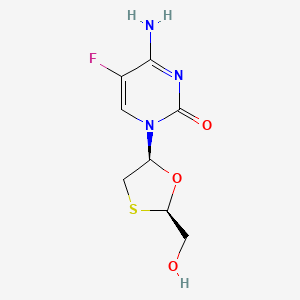
![N-[2-[3-(3-aminophenyl)-7-methoxynaphthalen-1-yl]ethyl]acetamide](/img/structure/B1680428.png)
![(4S)-4-amino-5-[(2S)-2-[[(2S)-3-methyl-2-(4-nitroanilino)butanoyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B1680429.png)
![tert-butyl N-[(2S,3S)-1-[[2-[[(2S)-2-amino-5-oxo-5-piperidin-1-ylpentanoyl]amino]acetyl]-[(2S)-5-(diaminomethylideneamino)-2-[(1,4-dioxo-2,3-dihydrophthalazin-6-yl)amino]pentanoyl]amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1680431.png)
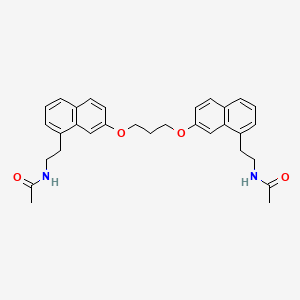
![N-[2-[7-[4-[8-(2-acetamidoethyl)naphthalen-2-yl]oxybutoxy]naphthalen-1-yl]ethyl]acetamide](/img/structure/B1680433.png)
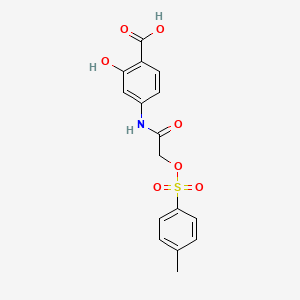
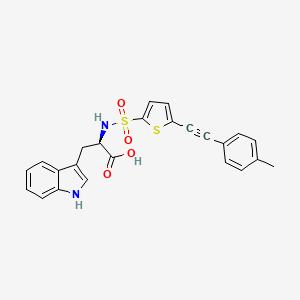
![N-[4-[(3aR,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-4-phenylbenzamide](/img/structure/B1680441.png)
